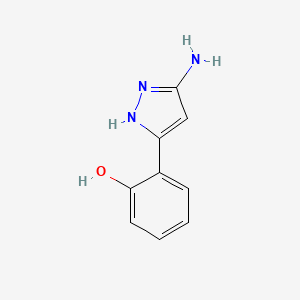
2-(5-amino-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-pyrazol-3-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction proceeds under mild conditions and yields the desired pyrazole derivative in good quantities. The reaction can be represented as follows:
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
化学反応の分析
Types of Reactions
2-(5-amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
2-(5-amino-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-amino-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. For example, it may inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal activity .
類似化合物との比較
Similar Compounds
- 3-phenol-1H-pyrazoles
- 4-halogeno-3-phenol-1H-pyrazoles
- 2-(1-phenol-1H-pyrazol-5-yl)phenols
Uniqueness
2-(5-amino-1H-pyrazol-3-yl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.
生物活性
2-(5-amino-1H-pyrazol-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Chemical Structure
The compound is characterized by the presence of a pyrazole ring substituted with an amino group and a phenolic moiety. This unique structure contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- H460 (lung cancer)
- A549 (lung adenocarcinoma)
- HT-29 (colorectal cancer)
In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .
Case Study: Anticancer Mechanism
A study published in Nature indicated that derivatives of pyrazole compounds exhibit significant anticancer activities by inhibiting cell proliferation and inducing cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Bacillus subtilis | 20 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
In Vivo Study
In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Neuropharmacological Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thus potentially alleviating symptoms of depression and anxiety.
Mechanistic Insights
Molecular docking studies revealed that the compound interacts with key residues in the MAO-A binding site, suggesting its potential as an antidepressant .
特性
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFRHKUNZLFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695218 |
Source


|
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-64-5 |
Source


|
| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













